2,2'-Bipyridine, 5,5'-bis(azidomethyl)-
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Overview
Description
2,2’-Bipyridine, 5,5’-bis(azidomethyl)- is a chemical compound with the molecular formula C12H10N8 and a molecular weight of 266.27 g/mol . It is a derivative of bipyridine, a well-known ligand in coordination chemistry, and features two azidomethyl groups attached to the 5,5’ positions of the bipyridine core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine, 5,5’-bis(azidomethyl)- typically involves the following steps:
Starting Material: The synthesis begins with 2,2’-bipyridine.
Functionalization: The 5,5’ positions of the bipyridine are functionalized with azidomethyl groups.
Industrial Production Methods
While specific industrial production methods for 2,2’-Bipyridine, 5,5’-bis(azidomethyl)- are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes ensuring the availability of high-purity starting materials and optimizing reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bipyridine, 5,5’-bis(azidomethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The azidomethyl groups can participate in nucleophilic substitution reactions.
Coordination Reactions: As a bipyridine derivative, it can act as a ligand, forming coordination complexes with transition metals.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) is commonly used for introducing azide groups.
Coordination Chemistry: Transition metal salts such as cobalt(II) and nickel(II) salts are used to form coordination complexes.
Major Products
Scientific Research Applications
2,2’-Bipyridine, 5,5’-bis(azidomethyl)- has several scientific research applications:
Coordination Chemistry: It is used as a ligand to form coordination complexes with transition metals, which are studied for their catalytic properties.
Materials Science: The coordination complexes formed with this compound can be used in the development of new materials with unique properties.
Biological Studies:
Mechanism of Action
The mechanism of action of 2,2’-Bipyridine, 5,5’-bis(azidomethyl)- primarily involves its ability to act as a ligand in coordination chemistry. The bipyridine core can coordinate with metal ions, forming stable complexes. The azidomethyl groups can participate in further chemical modifications, allowing for the creation of functionalized coordination complexes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: The parent compound without azidomethyl groups.
4,4’-Bipyridine: A structural isomer with nitrogen atoms at different positions.
2,2’-Bipyridine, 4,4’-bis(azidomethyl)-: Another derivative with azidomethyl groups at different positions.
Uniqueness
2,2’-Bipyridine, 5,5’-bis(azidomethyl)- is unique due to the specific positioning of the azidomethyl groups, which can influence its coordination behavior and reactivity. This makes it a valuable compound for creating specialized coordination complexes with distinct properties .
Properties
CAS No. |
631898-94-7 |
---|---|
Molecular Formula |
C12H10N8 |
Molecular Weight |
266.26 g/mol |
IUPAC Name |
5-(azidomethyl)-2-[5-(azidomethyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C12H10N8/c13-19-17-7-9-1-3-11(15-5-9)12-4-2-10(6-16-12)8-18-20-14/h1-6H,7-8H2 |
InChI Key |
VLGOUEZNQJJJIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CN=[N+]=[N-])C2=NC=C(C=C2)CN=[N+]=[N-] |
Origin of Product |
United States |
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